cis-3-Hexenyl acetate

Catalog No.
S629817
CAS No.
3681-71-8
M.F
C8H14O2
M. Wt
142.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Hexenyl acetate

CAS Number

3681-71-8

Product Name

cis-3-Hexenyl acetate

IUPAC Name

hex-3-enyl acetate

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h4-5H,3,6-7H2,1-2H3

InChI Key

NPFVOOAXDOBMCE-UHFFFAOYSA-N

SMILES

CCC=CCCOC(=O)C

Solubility

1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

3-hexenyl acetate, 3-hexenylacetate, cis-3-hexenyl acetate

Canonical SMILES

CCC=CCCOC(=O)C

Isomeric SMILES

CC/C=C\CCOC(=O)C

Occurrence and Production:

  • cis-3-Hexenyl acetate is a naturally occurring flavor and fragrance compound found in various plants, including honeysuckle (Lonicera japonica) and Japanese knotweed (Bistorta manshuriensis) [].
  • It can also be produced synthetically through the esterification of (Z)-hex-3-en-1-ol with acetic acid [].

Applications in Flavor and Fragrance Research:

  • cis-3-Hexenyl acetate is widely used in scientific research to study flavor and fragrance perception due to its unique scent profile. It is characterized by a green, fruity aroma with notes of apple, pear, melon, and banana [, , ].
  • Researchers use cis-3-hexenyl acetate to:
    • Evaluate the activity of odorant receptors: By studying how different olfactory receptors respond to cis-3-hexenyl acetate, researchers can gain insights into the mechanisms of odor detection and discrimination [].
    • Develop novel flavor and fragrance ingredients: The characteristic aroma of cis-3-hexenyl acetate makes it a valuable tool for creating new flavor and fragrance compositions with desired sensory profiles [].

Other Potential Research Applications:

  • Some studies have explored the potential antimicrobial and antifungal properties of cis-3-hexenyl acetate, but further research is needed to confirm these effects and understand the underlying mechanisms [].
  • The role of cis-3-hexenyl acetate in plant physiology and ecological interactions is also an area of ongoing research [].

Cis-3-Hexenyl acetate is an organic compound classified as an ester, specifically derived from the reaction of cis-3-hexen-1-ol and acetic acid. It is characterized by its pleasant, green, and fruity odor, which is often associated with freshly cut grass. This compound has garnered attention in both the fragrance industry and in studies related to plant volatiles, particularly as a significant component of green leaf volatiles emitted by plants during stress or damage.

The molecular formula of cis-3-hexenyl acetate is C₈H₁₄O₂, and its structure features a double bond between the second and third carbon atoms in the chain, contributing to its reactivity and volatility. Its boiling point is approximately 125°C, making it suitable for various applications in flavoring and fragrance formulations.

The primary function of cis-3-hexenyl acetate in plants is likely related to its contribution to flavor and aroma. The specific mechanism by which it interacts with olfactory receptors to produce a green, leafy scent is not well documented in scientific research.

  • Potential irritation: Esters can irritate the skin and eyes upon contact [].
  • Flammability: Esters are generally flammable liquids and should be kept away from heat sources [].
, particularly ozonolysis, which is a reaction with ozone that can lead to the formation of secondary organic aerosols. The ozonolysis of this compound involves the initial formation of primary ozonides followed by secondary reactions that yield various products, including aldehydes and acids. Studies have shown that the rate constants for reactions involving cis-3-hexenyl acetate with ozone are significant, with values reported around 5.77×1017 cm3 per molecule per s5.77\times 10^{-17}\text{ cm}^3\text{ per molecule per s} at standard conditions .

Additionally, transesterification reactions can convert cis-3-hexenyl acetate into other esters or alcohols under specific catalytic conditions. For instance, using potassium hydroxide on alumina as a catalyst can facilitate such transformations effectively .

Cis-3-Hexenyl acetate exhibits various biological activities, primarily related to its role as a volatile organic compound emitted by plants. It acts as an attractant for certain insects and may play a role in plant defense mechanisms. The compound has been studied for its potential antimicrobial properties and its effects on human health when inhaled or ingested in small quantities.

Furthermore, it has been noted for its potential impact on atmospheric chemistry by contributing to the formation of secondary organic aerosols when oxidized in the atmosphere . These aerosols can influence climate patterns and air quality.

The synthesis of cis-3-hexenyl acetate can be achieved through several methods:

  • Esterification: The direct reaction of cis-3-hexen-1-ol with acetic acid in the presence of an acid catalyst (e.g., sulfuric acid) can yield cis-3-hexenyl acetate.
  • Transesterification: This method involves reacting cis-3-hexenol with an acetic ester (like ethyl acetate) using a base catalyst such as potassium hydroxide supported on alumina .
  • Acetal Exchange: Involving cis-3-hexenal derivatives, this method utilizes acid catalysts to facilitate the exchange reaction leading to the formation of cis-3-hexenyl acetate .

These methods vary in efficiency and yield based on reaction conditions such as temperature, pressure, and catalyst used.

Cis-3-Hexenyl acetate finds applications across various industries:

  • Flavoring and Fragrance: Widely used in food flavoring agents and perfumery due to its appealing scent.
  • Agricultural Science: Employed in studies related to plant signaling and insect attraction.
  • Atmospheric Chemistry: Investigated for its role in atmospheric reactions that contribute to secondary organic aerosol formation.

Its unique scent profile makes it valuable in creating natural fragrances that mimic fresh plant materials.

Research on the interactions of cis-3-hexenyl acetate with other atmospheric constituents has highlighted its role in ozonolysis processes that lead to secondary organic aerosol formation. Studies have shown that environmental factors such as humidity and the presence of acidic particles significantly influence these interactions . The kinetics of these reactions indicate that while cis-3-hexenyl acetate reacts relatively quickly with ozone compared to other similar compounds, the exact pathways can vary based on environmental conditions.

Cis-3-Hexenyl acetate shares structural similarities with several other compounds within the family of hexenyl esters. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Features
Cis-2-Hexenyl AcetateC₈H₁₄O₂Similar fruity aroma but different double bond position
Trans-2-Hexenyl AcetateC₈H₁₄O₂Exhibits different reactivity patterns due to trans configuration
Cis-3-HexenalC₇H₁₄OAldehyde form; more reactive due to carbonyl group
Cis-3-HexenolC₇H₁₄OAlcohol form; serves as a precursor for ester synthesis

Cis-3-Hexenyl acetate's unique characteristics stem from its specific double bond configuration and functional group placement, making it distinct from these similar compounds while sharing some reactivity trends.

Physical Description

Liquid
colourless to pale yellow liquid with a powerful green note

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

142.099379685 g/mol

Monoisotopic Mass

142.099379685 g/mol

Heavy Atom Count

10

Density

0.896-0.901

UNII

6INA6GC5I6

GHS Hazard Statements

Aggregated GHS information provided by 1870 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 11 of 1870 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 1859 of 1870 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

3681-71-8
1708-82-3

Wikipedia

(3Z)-3-hexenyl acetate

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
3-Hexen-1-ol, 1-acetate: ACTIVE
3-Hexen-1-ol, 1-acetate, (3Z)-: ACTIVE

Dates

Modify: 2023-08-15

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